molecular formula C11H13NO B2537594 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 34192-19-3

2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No. B2537594
CAS RN: 34192-19-3
M. Wt: 175.231
InChI Key: DASHRGLAWNGDDD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one, also known as DMQ, is a heterocyclic organic compound with a quinoline structure. It has been widely used in scientific research as a fluorescent probe for the detection of metal ions and biological molecules. DMQ has also been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Scientific Research Applications

Antioxidant Activity

A study by Fındık, Ceylan, and Elmastaş (2012) in the Journal of Heterocyclic Chemistry discusses the synthesis of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives. These compounds exhibited potent in vitro antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).

Antimycobacterial Activity

Kantevari et al. (2011) reported the synthesis of dihydro-6H-quinolin-5-ones with potential antimycobacterial activity against Mycobacterium tuberculosis. This study in ACS Combinatorial Science indicates the effectiveness of these compounds in combating tuberculosis (Kantevari et al., 2011).

Synthesis of Partially Hydrogenated Quinolines

Sosnovskikh, Irgashev, and Demkovich (2008) in the Russian Chemical Bulletin explored the synthesis of partially hydrogenated quinolines from 3-substituted chromones, dimedone, and ammonium acetate, leading to various 7,8-dihydroquinolin-5(6H)-ones (Sosnovskikh, Irgashev, & Demkovich, 2008).

Preparation and Isolation as Intermediates

Dauphinee and Forrest (1978) isolated 2,6-Dimethyl-1,2-dihydroquinoline as an intermediate in the synthesis of quinolines, demonstrating its utility in complex organic syntheses (Dauphinee & Forrest, 1978).

Catalyst Support for Polymerization

Zhang et al. (2019) in Dalton Transactions discussed the use of gem-Dimethyl-substituted bis(imino)dihydroquinolines as thermally stable supports for cobalt catalysts in ethylene polymerization. This showcases its application in industrial polymer production (Zhang et al., 2019).

Antibacterial Agents

Johnson et al. (1989) synthesized 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines, demonstrating high specificity for bacterial dihydrofolate reductase. This research in the Journal of Medicinal Chemistry highlights its potential as an antibacterial agent (Johnson et al., 1989).

properties

IUPAC Name

2,4-dimethyl-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-6-8(2)12-9-4-3-5-10(13)11(7)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASHRGLAWNGDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one

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